gamma-Muurolene

Catalog No.
S646171
CAS No.
M.F
C15H24
M. Wt
204.35 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Muurolene

Product Name

gamma-Muurolene

IUPAC Name

(1S,4aS,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14+,15-/m0/s1

InChI Key

WRHGORWNJGOVQY-ZNMIVQPWSA-N

SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C

Canonical SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)C

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC1)C(=C)CC[C@H]2C(C)C

Description

Gamma-muurolene is a sesquiterpene that is 1,2,3,4,4a,5,6,8a-octahydronaphthalene which is substituted at positions 1, 4 and 7 respetively by isopropyl, methylene and methyl groups (the 1S,4aS,8aR-diastereoisomer). It is a sesquiterpene, a carbobicyclic compound and a member of octahydronaphthalenes.

Gamma-muurolene, also known as γ-muurolene, is a sesquiterpene that belongs to the class of organic compounds characterized by three consecutive isoprene units. Its chemical formula is C15H24\text{C}_{15}\text{H}_{24}, and it features a unique structure classified as 1,2,3,4,4a,5,6,8a-octahydronaphthalene. The compound is notable for its role in various biological processes and its potential applications in different fields, including medicine and agriculture .

Gamma-muurolene is primarily produced through enzymatic reactions involving gamma-muurolene synthase. This enzyme catalyzes the conversion of (2E,6E)-farnesyl diphosphate into gamma-muurolene and diphosphate:

(2E,6E) farnesyl diphosphateγ muurolene+diphosphate(2E,6E)\text{ farnesyl diphosphate}\rightleftharpoons \gamma \text{ muurolene}+\text{diphosphate}

This reaction is significant in the biosynthesis of terpenoids, contributing to the complexity of plant secondary metabolites .

Gamma-muurolene exhibits a range of biological activities. It has been associated with antimicrobial properties, particularly against various strains of bacteria. Studies have indicated that gamma-muurolene can inhibit the growth of Escherichia coli and other pathogenic bacteria . Additionally, it plays a role in lipid metabolism and cellular signaling processes .

The synthesis of gamma-muurolene can be achieved through both natural and synthetic routes. The natural biosynthesis occurs in plants and fungi through the action of specific enzymes like gamma-muurolene synthase. Synthetic methods may involve the use of starting materials such as farnesyl diphosphate or other terpenoid precursors, employing various

Gamma-muurolene has several applications across different fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it is being explored for potential use in developing new antibiotics.
  • Agriculture: Its role as a natural pesticide makes it valuable for sustainable agricultural practices.
  • Food Industry: Gamma-muurolene is used for flavoring and as a food additive due to its pleasant aroma.
  • Cosmetics: It is incorporated into formulations for its fragrance and potential skin benefits .

Research on gamma-muurolene's interactions with other compounds indicates its potential synergistic effects when combined with various phytochemicals. Studies suggest that it may enhance the efficacy of certain antibiotics when used in conjunction with them. Furthermore, its interactions within metabolic pathways highlight its importance in plant physiology and human health .

Gamma-muurolene shares structural similarities with several other sesquiterpenes. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
BicyclogermacreneSesquiterpeneExhibits strong antibacterial properties
Germacrene DSesquiterpeneKnown for its role in plant defense mechanisms
CaryophylleneSesquiterpeneFunctions as a cannabinoid receptor agonist
FarnesolSesquiterpeneUsed in perfumery; has antimicrobial properties
Beta-caryophylleneSesquiterpeneExhibits anti-inflammatory effects

Gamma-muurolene is unique due to its specific biosynthetic pathway and distinct biological activities that set it apart from these similar compounds. Its versatility in applications further emphasizes its significance within the realm of organic compounds .

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Wikipedia

Gamma-muurolene

Dates

Modify: 2024-02-18

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